Phenylthiohydantoin-DELTA-threonine
Description
BenchChem offers high-quality Phenylthiohydantoin-DELTA-threonine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylthiohydantoin-DELTA-threonine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5E)-5-ethylidene-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h2-7H,1H3,(H,12,15)/b9-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYSWGDIVRMEDE-XNWCZRBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80421052 | |
| Record name | PTH-DELTA-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5800-50-0 | |
| Record name | PTH-DELTA-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Phenylthiohydantoin-Δ-Threonine (PTH-dehydrothreonine)
This is a comprehensive technical guide designed for researchers and application scientists specializing in protein sequencing and proteomic analysis.
Characterization, Formation Mechanism, and Analytical Properties in Edman Degradation
Executive Summary
In high-sensitivity N-terminal protein sequencing (Edman degradation), the accurate identification of Threonine residues is frequently compromised by
This guide provides a structural analysis of PTH-Δ-Threonine, details the mechanism of its formation, and establishes a self-validating protocol for its identification using HPLC and UV spectroscopy.
Part 1: Chemical Identity & Formation Mechanism
Structural Characterization
PTH-Δ-Threonine differs from the standard PTH-Threonine by the loss of a water molecule from the side chain, resulting in an exocyclic double bond. This conjugation extends the chromophore of the hydantoin ring, altering its physicochemical properties.
| Property | PTH-Threonine (Native) | PTH-Δ-Threonine (Derivative) |
| Formula | ||
| Molecular Weight | 236.29 Da | 218.27 Da |
| Side Chain | ||
| Key Feature | Labile | Conjugated exocyclic double bond |
| Isomerism | Chiral center at | Geometric isomers ( |
The Dehydration Mechanism (Edman Side-Reaction)
The formation of PTH-Δ-Thr is not a random degradation but a predictable outcome of the acidic conversion step in the Edman cycle.
-
Cleavage: The peptide bond is cleaved, releasing the Anilinothiazolinone (ATZ-Thr).
-
Conversion: Under acidic conditions (typically aqueous TFA or HCl at 60–64°C), the ATZ-Thr rearranges to the stable PTH-Thr.
-
-Elimination: The acidic environment catalyzes the elimination of the hydroxyl group from the
-carbon, releasing water and forming the unsaturated enamine-like structure of PTH-Δ-Thr.
Diagram 1: Pathway of PTH-Δ-Thr Formation The following flow illustrates the divergence from the standard Edman pathway.
Caption: Mechanistic pathway showing the acid-catalyzed dehydration of PTH-Threonine to PTH-Δ-Threonine during the conversion step.
Part 2: Analytical Properties & Identification
UV-Vis Spectroscopy (The 322 nm Signature)
The most reliable method to distinguish PTH-Δ-Thr from other eluting peaks (and background noise like DPTU) is its UV absorbance profile.
-
Standard PTH-AAs: Absorb strongly at 269 nm due to the phenylthiohydantoin ring.
-
PTH-Δ-Thr: The conjugated double bond shifts the absorbance maximum (
) to 322 nm .
Critical Insight: Most automated sequencers monitor 269 nm. To accurately quantify Threonine, you must sum the area of the native PTH-Thr peak (269 nm) and the PTH-Δ-Thr peak (corrected for extinction coefficient differences). Advanced systems often employ dual-wavelength monitoring (269 nm / 322 nm) specifically for this purpose.
HPLC Chromatography Behavior
On standard C18 reversed-phase columns used in protein sequencing (e.g., Agilent Zorbax or similar):
-
Elution Time: PTH-Δ-Thr is more hydrophobic than native PTH-Thr due to the loss of the hydroxyl group. It typically elutes later than PTH-Thr.
-
Peak Shape: Because the double bond creates geometric isomers (
and ), PTH-Δ-Thr often appears as a doublet or a split peak, unlike the sharp singlet of standard amino acids. -
Contextual Identification: If you observe a diminishing PTH-Thr peak and a rising doublet eluting later with 322 nm absorbance, it confirms the presence of the delta derivative.
Part 3: Experimental Protocols
Protocol: Preparation of PTH-Δ-Thr Standard
To validate retention times, generate a fresh standard of PTH-Δ-Thr from commercially available PTH-Thr.
Reagents:
-
Standard PTH-Threonine (solid).
-
1.0 N Hydrochloric Acid (HCl).
-
HPLC Mobile Phase A (e.g., 3.5% Sodium Acetate/THF/ACN).
Methodology:
-
Dissolution: Dissolve 10 nmol of PTH-Thr in 100
L of 1.0 N HCl. -
Induction: Incubate the solution at 80°C for 20 minutes . (This forces the
-elimination reaction to near completion). -
Quenching: Rapidly cool on ice and dilute 1:10 with HPLC Mobile Phase A.
-
Analysis: Inject onto the HPLC system monitoring both 269 nm and 322 nm.
-
Validation: Confirm the disappearance of the native peak and the appearance of the characteristic doublet at 322 nm.
Protocol: Sequencing Optimization for Threonine
When sequencing proteins known to be Thr-rich, modify the instrument cycles to minimize "lag" (incomplete reaction) while accepting some dehydration.
-
Conversion Flask Temp: Maintain strict control at 64°C. Higher temperatures increase dehydration yield but may degrade other labile residues (like Serine).
-
Integration Parameters: In your data analysis software, link the retention time windows of PTH-Thr and PTH-Δ-Thr. The software must treat them as a single residue output for yield calculation.
Part 4: Troubleshooting & Logic Flow
Diagram 2: Identification Logic for Unknown Peaks Use this decision tree when encountering anomalous peaks during Threonine cycles.
Caption: Logic flow for distinguishing Native PTH-Thr, PTH-Δ-Thr, and non-amino acid artifacts based on UV spectral data.
References
-
Edman, P., & Begg, G. (1967).[1] A Protein Sequenator.[1][2][3][4][5][6][7] European Journal of Biochemistry. The foundational text describing the automated degradation process and the conversion conditions that lead to PTH derivatives.[4][6]
-
Shimadzu Corporation. (n.d.). Theory of Edman Sequencing.
-
Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-Amino Acids by HPLC. In Protein Sequencing Protocols (Methods in Molecular Biology). Humana Press. This text details the chromatographic behavior of modified PTH-amino acids including dehydro-threonine.
-
NIST Chemistry WebBook. (n.d.). Threonine and Derivatives. Provides standard reference data for amino acid structures and molecular weights.
Sources
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. scribd.com [scribd.com]
- 4. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 5. Human Parathyroid Hormone: Amino-Acid Sequence of the Amino-Terminal Residues 1-34 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]
- 7. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Mechanism of PTH-threonine beta-elimination to delta-threonine
Technical Guide: The -Elimination of PTH-Threonine in Edman Degradation
Mechanisms, Detection, and Analytical Mitigation
Executive Summary
In the high-precision world of N-terminal protein sequencing (Edman degradation), the identification of serine and threonine residues presents a distinct thermodynamic challenge. Unlike aliphatic residues, the hydroxylated side chains of Threonine (Thr) and Serine (Ser) are prone to acid-catalyzed
This elimination reaction yields PTH-dehydrothreonine (PTH-
Part 1: The Mechanistic Core
The Thermodynamic Driver
Standard Edman degradation involves three phases: Coupling (PITC), Cleavage (Acid), and Conversion (Aqueous Acid). The conversion step, typically performed in 25% aqueous trifluoroacetic acid (TFA) at roughly 60–64°C, is where the instability of PTH-Thr arises.
The hydroxyl group on the
The Reaction Pathway
The elimination follows an E1-like or E1cb mechanism facilitated by the resonance stabilization of the resulting conjugated system.
-
Protonation: The ATZ-Threonine or PTH-Threonine is protonated at the side-chain hydroxyl.
-
Elimination: Water is expelled. To stabilize the charge, a proton is removed from the
-carbon. -
Conjugation: The resulting double bond forms between the
and carbons. This creates an exocyclic double bond conjugated with the hydantoin ring system.
The product is 5-ethylidene-3-phenyl-2-thiohydantoin (PTH-dehydrothreonine).
Visualization of the Pathway
The following diagram illustrates the transformation from the standard PTH-Thr to the Dehydro species.
Figure 1: The acid-catalyzed
Part 2: Analytical Challenges & Detection (The "What")
The Spectral Shift (The "Red Shift")
The most critical diagnostic tool for identifying this elimination is UV spectroscopy.
-
Standard PTH-Amino Acids: Absorb maximally at 269 nm .
-
PTH-Dehydrothreonine: Due to the conjugation of the new exocyclic double bond with the thiohydantoin ring, the absorbance maximum undergoes a bathochromic (red) shift to 320–325 nm .
Application Note: Modern sequencers (e.g., legacy ABI 494 or Shimadzu PPSQ) often monitor multiple wavelengths. If you observe a peak diminishing at 269 nm but appearing strongly at 322 nm, it confirms the presence of a modified Ser or Thr.
Chromatographic Behavior
On C18 Reverse-Phase HPLC columns:
-
PTH-Thr: Elutes early (polar).
-
PTH-
Thr: Elutes later than the parent PTH-Thr due to the loss of the polar hydroxyl group and the formation of the hydrophobic double bond. -
DTT-Adducts: If Dithiothreitol (DTT) is used in the solvent system to preserve Methionine or Cysteine, the DTT can perform a Michael addition across the double bond of PTH-
Thr. This creates a distinct "doublet" peak that often elutes near PTH-Methionine.
Data Summary: Identification Matrix
| Analyte | UV Max ( | HPLC Elution Trend | Stability |
| PTH-Threonine | 269 nm | Early (Polar region) | Unstable in hot acid |
| PTH- | 322 nm | Late (Hydrophobic shift) | Reactive (Michael acceptor) |
| PTH-Serine | 269 nm | Very Early | Very Unstable |
| PTH- | 322 nm | Shifted | Highly Reactive (Polymerizes) |
Part 3: Experimental Protocol & Validation
Protocol: Dual-Wavelength Validation
To validate the presence of Threonine when the standard 269 nm peak is low, implement this self-validating workflow.
Step 1: Instrument Setup Ensure the HPLC detector is set to record at least two channels:
-
Channel A: 269 nm (Standard detection)
-
Channel B: 322 nm (Dehydro detection)
Step 2: The "Ratio" Check When analyzing the chromatogram for a suspected Threonine cycle:
-
Locate the peak at the expected PTH-Thr retention time (Channel A).
-
Scan the chromatogram for a peak in Channel B (322 nm).
-
Calculation: If the peak is pure PTH-Thr, the A269/A322 ratio should be high. If significant elimination has occurred, the A322 signal will be dominant for the late-eluting dehydro peak.
Step 3: Adduct Confirmation (Troubleshooting) If the sequence is ambiguous:
-
Check the solvent composition. Is DTT present?
-
If yes, look for the characteristic DTT-dehydrothreonine adduct peaks. These are often stereoisomers appearing as a split peak.
-
Action: Do not mistake these late eluters for hydrophobic residues like Valine or Methionine. Check the 322 nm trace; adducts often lose the 322 nm intensity (reverting closer to 269 nm) because the double bond is saturated by the adduct, but the dehydro precursor will always show the 322 nm signature.
Workflow Visualization
Figure 2: Decision tree for distinguishing intact Threonine from its dehydro-derivative during sequence analysis.
Part 4: Authoritative References
-
Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-Amino Acids by HPLC. In Protein Sequencing Protocols (Methods in Molecular Biology). Humana Press.
-
Relevance: Defines the HPLC elution behaviors and the necessity of identifying modified PTH derivatives.
-
-
Wellner, D., et al. (1990). Sequencing of peptides and proteins with blocked N-terminal amino acids: N-acetylserine or N-acetylthreonine. Proceedings of the National Academy of Sciences (PNAS).
-
Relevance: Discusses the acid-catalyzed
-elimination mechanism in the context of N-terminal modifications.
-
-
Edman, P., & Begg, G. (1967).[1] A Protein Sequenator. European Journal of Biochemistry.
-
Relevance: The foundational text describing the automated degradation chemistry and the stability issues of hydroxy-amino acids.
-
-
Stanić, P., et al. (2023).[2] Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering.
-
Relevance: Provides modern kinetic data and DFT insights into the cyclization and stability of thiohydantoin rings.
-
Technical Analysis: UV Absorbance Spectrum and Identification of Phenylthiohydantoin-Δ-Threonine
Topic: UV Absorbance Spectrum of Phenylthiohydantoin-DELTA-Threonine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the context of automated protein sequencing via Edman degradation, the identification of Threonine residues presents a unique stability challenge. Unlike stable aliphatic residues (e.g., Leucine, Valine), the phenylthiohydantoin (PTH) derivative of Threonine is inherently unstable. It undergoes a spontaneous
This guide provides a definitive analysis of the UV absorbance profile of PTH-
Mechanistic Formation: The -Elimination Pathway
To interpret the spectrum, one must first understand the chemical origin of the analyte. The standard Edman cycle produces an anilinothiazolinone (ATZ) intermediate.[1] During the acid conversion step (typically 25% TFA at 64°C), the hydroxyl group on the side chain of Threonine acts as a leaving group.
The Chemical Mechanism
-
Conversion: ATZ-Threonine hydrolyzes to PTH-Threonine.
-
Elimination: The electron-withdrawing nature of the PTH ring system facilitates the loss of water (
) across the bond. -
Conjugation: This results in a double bond conjugated with the PTH ring system, forming PTH-
-Threonine.
Pathway Visualization
The following diagram illustrates the degradation pathway and the structural shift that alters the chromophore.
Figure 1: The formation of PTH-Δ-Threonine via beta-elimination during the Edman degradation conversion step.[2][3][4][5]
UV Spectroscopic Profile
The identification of PTH-amino acids relies heavily on UV absorbance. The conjugated system of PTH-
Absorbance Maxima ( )
Standard PTH-amino acids possess a chromophore centered on the phenylthiohydantoin ring, absorbing strongly at 269 nm .
However, the introduction of the exocyclic double bond in PTH-
| Analyte | Primary | Secondary Diagnostic | Extinction Coefficient ( |
| Standard PTH-AA | 269 nm | None | ~16,000 |
| PTH-Threonine (Intact) | 269 nm | None | Similar to standard |
| PTH- | 266-269 nm | 313 nm (Broad band ~310-325 nm) | Lower at 269 nm; Significant at 313 nm |
Spectral Interpretation[6]
-
The 269 nm Peak: PTH-
-Threonine still absorbs here, but often with a lower extinction coefficient than the intact molecule. Relying solely on 269 nm can lead to underestimation of the Threonine quantity (yield). -
The 313 nm Peak: This is the confirmatory peak . Automated sequencers (e.g., Shimadzu PPSQ, legacy ABI 494) often employ a dual-wavelength detection mode. A peak appearing at the characteristic retention time that absorbs at both 269 nm and 313 nm is positively identified as a dehydro-derivative (Serine forms PTH-
-Alanine, which behaves similarly).
Analytical Methodology: HPLC Identification Protocol
To accurately identify PTH-
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 250 mm, 5
m). -
Mobile Phase A: 3.5% Tetrahydrofuran (THF) in Acetate buffer (pH 3.8–4.2).
-
Mobile Phase B: Acetonitrile (ACN) with 500 mM Dimethylphenylurea (DMPU) for stability (optional).
-
Flow Rate: 0.2 – 0.3 mL/min (Microbore).
-
Temperature: 55°C (Critical for resolution).
Detection Protocol
Step 1: Primary Detection (269 nm)
Monitor the chromatogram at 269 nm. PTH-
Step 2: Ratio Validation (313 nm / 269 nm) Calculate the absorbance ratio.
-
Standard PTH-AAs: Ratio
0. -
PTH-
-Threonine: Ratio .[6] -
Note: If the sequencer software allows, overlay the 313 nm trace. A coincident peak confirms the presence of the dehydro-form.
The DTT Artifact
If Dithiothreitol (DTT) is present in the sequencing reagents (used to preserve Cysteine), it will perform a Michael addition across the double bond of PTH-
-
Product: PTH-Thr-DTT adduct.
-
Spectrum: The adduct destroys the double bond conjugation. The UV spectrum reverts to a standard PTH profile (absorbance only at 269 nm; loss of 313 nm absorbance ).
-
Retention Time: The adduct elutes much earlier in the chromatogram, often near PTH-Histidine or PTH-Arginine.
Troubleshooting & Quality Control
When analyzing data, researchers often encounter "missing" Threonine residues. Use this flowchart to diagnose spectral anomalies.
Figure 2: Diagnostic workflow for confirming Threonine presence via UV spectral analysis.
References
-
Edman, P., & Begg, G. (1967).[1][7] A protein sequenator.[1][5][6][7][8][9][10][11] European Journal of Biochemistry, 1(1), 80-91. Link
-
Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-Amino Acids by HPLC. In Protein Sequencing Protocols (pp. 247-261). Humana Press. Link
-
Pavlik, M., et al. (2006). Identification of PTH-amino acids by HPLC/MS. Analytical and Bioanalytical Chemistry. Link
-
Shimadzu Corporation. (n.d.). Theory of Edman Sequencing. Shimadzu Scientific Instruments. Link
-
Allen, G. (1989). Sequencing of Proteins and Peptides. Elsevier. (Reference for A313 detection of dehydrothreonine). Link
Sources
- 1. ehu.eus [ehu.eus]
- 2. biorxiv.org [biorxiv.org]
- 3. Photocontrolled Reversible Amyloid Fibril Formation of Parathyroid Hormone-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
Isomers of PTH-dehydrothreonine cis and trans forms
Executive Summary
In the high-stakes field of protein sequencing and proteomic characterization, the accurate identification of modified amino acids is a critical competency. Among the most common yet frequently misinterpreted artifacts of Edman degradation is PTH-dehydrothreonine (PTH-ΔThr) .
Formed via the
This guide provides a definitive technical workflow for the detection, separation, and identification of these isomers, ensuring researchers can distinguish true sequence data from experimental artifacts.
The Chemistry of Formation: -Elimination Mechanism
To understand the isomers, one must first master the mechanism of their generation. In standard Edman degradation, the N-terminal amino acid reacts with Phenylisothiocyanate (PITC) to form a Phenylthiocarbamyl (PTC) derivative.[1] Under acidic conditions, this cyclizes to form an Anilinothiazolinone (ATZ) derivative.
However, for residues with
-
The Driver: The leaving group capability of the hydroxyl moiety (or phosphate group in pThr) is enhanced in the acidic environment.
-
The Result: Loss of water (dehydration) creates a double bond between the
and carbons. -
The Product: The resulting ATZ-dehydrothreonine rearranges to form the stable PTH-dehydrothreonine .
Visualization: Mechanism of PTH-ΔThr Formation
Figure 1: The mechanistic divergence of Threonine during Edman degradation. Note that phosphorylated threonine (pThr) eliminates almost exclusively to the dehydro form.
Structural Characterization: The cis (Z) and trans (E) Isomers
The dehydration of threonine introduces a double bond between
Stereochemical Definitions
-
Z-Isomer (cis): The methyl group (
) and the carbonyl oxygen of the hydantoin ring are on the same side of the double bond. This is often the thermodynamically favored product due to specific steric interactions within the hydantoin ring system. -
E-Isomer (trans): The methyl group and the carbonyl oxygen are on opposite sides.
Stability and Equilibrium
In solution, these isomers can interconvert, but they are generally stable enough to be resolved as distinct peaks on a C18 HPLC column. The ratio of Z:E is not 1:1; it is dictated by the thermodynamics of the conversion step. Typically, the Z-isomer is the major peak observed in standard sequencing protocols.
Analytical Workflow: Separation and Identification
As a scientist, you cannot rely on retention time alone. The definitive identification of PTH-ΔThr requires a multi-dimensional approach combining chromatographic resolution with specific UV spectral analysis.
HPLC Separation Protocol
Standard PTH-amino acid analysis uses Reverse Phase Chromatography (RP-HPLC).[2]
-
Column: C18 (Octadecylsilane), 3.5
m or smaller particle size. -
Mobile Phase A: Acetate buffer (pH ~3.8 - 4.2) with THF or similar modifier.
-
Mobile Phase B: Acetonitrile/Isopropanol.
-
Elution Behavior:
-
PTH-ΔThr elutes as a characteristic doublet .
-
The isomers typically elute earlier than the intact PTH-Threonine due to the loss of the polar hydroxyl group and the planar nature of the molecule, though this varies by gradient.
-
Crucial Note: The doublet is often misinterpreted as a contaminant or a "preview" (carryover) effect.
-
Spectral Validation (The "Gold Standard")
This is the most critical validation step. Standard PTH-amino acids absorb maximally at 269 nm . However, the conjugated double bond system in PTH-ΔThr shifts the absorbance maximum (bathochromic shift).
| Analyte | Detection Strategy | |
| Standard PTH-AA | 269 nm | Primary monitoring channel. |
| PTH-Dehydrothreonine | 322 - 325 nm | Required secondary monitoring channel. |
| DTT-Adducts | ~269 nm | Often formed if DTT is present in the sample. |
Protocol: If you observe a doublet in the Threonine window, check the 322 nm trace.
-
Signal at 322 nm? Confirmed PTH-ΔThr.
-
No signal at 322 nm? Likely a contaminant or DTT adduct.
Visualization: The Decision Tree
Figure 2: Logical decision tree for confirming the presence of dehydrothreonine isomers.
Practical Implications in Drug Development
Distinguishing Phosphorylation
One of the most valuable applications of identifying PTH-ΔThr is in mapping phosphorylation sites.
-
Native Threonine: Yields a mix of PTH-Thr (intact) and PTH-ΔThr (minor).
-
Phosphothreonine (pThr): The phosphate group is a better leaving group than the hydroxyl. It undergoes
-elimination almost quantitatively. -
Insight: If you see a sequencing cycle with a massive spike in the PTH-ΔThr doublet (monitored at 322 nm) and very little intact PTH-Thr, that residue was likely phosphorylated in the native protein.
The DTT Trap
In protein sequencing, Dithiothreitol (DTT) is often used to reduce disulfides. DTT is a nucleophile.
-
The Artifact: DTT can attack the double bond of PTH-ΔThr via Michael addition.
-
The Consequence: This destroys the 322 nm chromophore and creates a new adduct that elutes elsewhere, potentially leading to a "gap" in the sequence.
-
Recommendation: Alkylate cysteines (e.g., with Vinylpyridine) and remove excess DTT thoroughly before sequencing to preserve the diagnostic PTH-ΔThr doublet.
References
-
Edman Degradation Mechanism & Autom
-
Identific
- Evaluation of PTH-amino acid separation and identification using modern RP-HPLC columns.
-
Beta-Elimin
- Meyer, H. E., et al. (1991).
-
UV Characteristics of PTH-Dehydrothreonine
- Standard operational data for ABI/Shimadzu Protein Sequencers (322 nm detection channel specific
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 7. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Note: High-Resolution Separation of PTH-Amino Acids by Reversed-Phase HPLC for N-Terminal Protein Sequencing
Abstract
This application note provides a detailed protocol and technical guide for the separation and identification of phenylthiohydantoin (PTH)-amino acids using reversed-phase high-performance liquid chromatography (RP-HPLC). This method is the analytical cornerstone of Edman degradation, a robust chemical process for determining the N-terminal sequence of proteins and peptides. We will explore the underlying chemistry of the Edman reaction, provide a validated step-by-step HPLC protocol, and discuss critical parameters for data interpretation and troubleshooting to ensure accurate and reproducible sequencing results. This guide is intended for researchers, scientists, and drug development professionals engaged in protein characterization and analysis.
Introduction: The Central Role of HPLC in Edman Sequencing
Determining the primary structure of a protein is fundamental to understanding its function, confirming its identity, and ensuring its quality in therapeutic applications.[1] N-terminal sequencing by Edman degradation, a technique developed by Pehr Edman in the 1950s, remains a highly specific and accurate method for this purpose.[1][2] The process involves a cyclical series of chemical reactions that sequentially cleave amino acid residues one at a time from the N-terminus of a polypeptide chain.[3][4]
Each cleaved residue is converted into a stable phenylthiohydantoin (PTH) derivative. The unambiguous identification of this PTH-amino acid in every cycle is paramount to reconstructing the protein's sequence. High-Performance Liquid Chromatography (HPLC) is the universally adopted method for this critical identification step.[5][6] Modern automated protein sequencers integrate an on-line HPLC system to analyze the output of each Edman cycle, making the resolution and reliability of the chromatographic separation the linchpin of the entire sequencing workflow.[5][7]
The Edman Degradation Workflow: A Chemical Overview
The Edman degradation chemistry is a three-stage process that occurs in a cyclical fashion for each amino acid at the N-terminus.[6] The success of the subsequent HPLC analysis is directly dependent on the efficiency and specificity of these chemical steps.
Step 1: Coupling Reaction (Alkaline Phase) The process begins with the reaction of the free N-terminal α-amino group of the peptide with phenyl isothiocyanate (PITC) under mildly alkaline conditions (pH 8-9).[4][8] This forms a phenylthiocarbamoyl (PTC)-peptide derivative.
Step 2: Cleavage Reaction (Anhydrous Acid Phase) Next, the sample is treated with an anhydrous strong acid, typically trifluoroacetic acid (TFA).[9][10] This selectively cleaves the peptide bond between the first and second amino acid residues, releasing the N-terminal residue as an unstable anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact for the next cycle.[11]
Step 3: Conversion & Identification The ATZ-amino acid is extracted and then converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative using an aqueous acid.[6][11] This stable PTH-amino acid is then injected into the HPLC system for identification based on its retention time against known standards.[8][10]
Caption: Workflow of the Edman Degradation Cycle.
Application Protocol: RP-HPLC Separation of PTH-Amino Acids
The identification of PTH-amino acids relies on achieving baseline separation for all 20 common derivatives and comparing their elution times to a known standard mixture.[5][7] Reversed-phase chromatography on a C18 stationary phase is the industry standard for this application.[11]
Instrumentation and Materials
-
HPLC System: A binary or quaternary HPLC system equipped with a degasser, autosampler, column thermostat, and a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Solvents (HPLC Grade or higher):
-
Acetonitrile (ACN)
-
Water (e.g., Milli-Q or equivalent)
-
-
Reagents:
-
Trifluoroacetic Acid (TFA)
-
Sodium Acetate, Anhydrous
-
PTH-Amino Acid Standard Mixture
-
Experimental Procedure
1. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 5% Acetonitrile in water solution containing 30mM Sodium Acetate. Adjust the pH to 3.8 with Trifluoroacetic Acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B: 80% Acetonitrile in water. Filter through a 0.22 µm membrane.
2. Standard Preparation:
-
Reconstitute a commercially available PTH-amino acid standard mixture in a suitable solvent (e.g., 30% acetonitrile) to a final concentration of ~20-50 pmol/µL for each amino acid.
3. Sample Preparation (from Sequencer):
-
The PTH-amino acid residue from the conversion step of the Edman cycle is automatically dried down.
-
The dried residue is reconstituted in a small, precise volume of injection solvent (e.g., 20-30 µL of 30% acetonitrile) immediately before injection.
4. HPLC Method Parameters:
-
The following table outlines a robust starting gradient for the separation of PTH-amino acids. Optimization may be required depending on the specific column and HPLC system used.
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm | Industry standard for hydrophobic separations, providing good retention and resolution for PTH derivatives. |
| Mobile Phase A | 5% ACN, 30mM Sodium Acetate, pH 3.8 with TFA | The aqueous phase. The buffer controls the ionization state of acidic/basic PTHs, improving peak shape. |
| Mobile Phase B | 80% ACN | The organic phase used to elute the more hydrophobic PTH-amino acids from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 45 °C | Elevated temperature improves peak shape, reduces viscosity, and can enhance the resolution of difficult pairs.[12] |
| Detection Wavelength | 269 nm | The UV absorbance maximum for the PTH chromophore, providing optimal sensitivity for all derivatives. |
| Injection Volume | 10 - 20 µL | Dependent on sample concentration and system sensitivity. |
| Gradient Program | See table below |
HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 55 | 45 |
| 25.0 | 20 | 80 |
| 27.0 | 90 | 10 |
| 32.0 | 90 | 10 |
5. Data Analysis and Sequencing:
-
Run the PTH-amino acid standard mixture to establish the retention time for each of the 20 amino acids.
-
Inject the sample from the first Edman cycle. Identify the major peak by matching its retention time to a peak in the standard chromatogram. This is the first amino acid in the sequence.
-
Repeat the process for each subsequent cycle, building the N-terminal sequence one residue at a time.
Troubleshooting and Field-Proven Insights
Achieving accurate sequence data requires vigilance in identifying and resolving common chromatographic and chemical issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution | Sub-optimal gradient, column aging, incorrect mobile phase pH. Common problematic pairs include Met/Val and Phe/Ile/Leu.[12][13] | - Adjust the slope of the gradient in the region where co-elution occurs.- Increase column temperature in small increments (e.g., 2-5°C).- Ensure mobile phase pH is accurately prepared.- Replace the HPLC column if performance has degraded. |
| No Sequence Data / Blank Chromatogram | The protein's N-terminus is chemically blocked (e.g., by acetylation or pyroglutamate formation), preventing the initial coupling reaction.[4][14] | - This is a sample-specific issue. If a blocked N-terminus is suspected, consider alternative methods like mass spectrometry for sequence analysis. |
| Repetitive Yield Drop-off / Sequence Fades | Incomplete coupling or cleavage reactions in each cycle. Sample washout from the reaction cartridge. | - Ensure high-purity reagents and solvents are used.- Optimize sequencer reaction times and temperatures.- For hydrophobic peptides, ensure the use of appropriate support membranes (e.g., PVDF) and retention aids (e.g., Polybrene).[6] |
| Signal Lag / Peak Carryover | A portion of the amino acid from cycle 'n' is detected in cycle 'n+1'.[6] | - This is often sequence-dependent (e.g., Proline residues can be difficult to cleave). Small, consistent lag is normal, but excessive lag indicates a need for sequencer maintenance or reagent evaluation. |
| No Cysteine (Cys) Peak Detected | The sulfhydryl group of Cysteine is degraded by the Edman chemistry.[14] | - The protein sample must be reduced and alkylated (e.g., with iodoacetamide or 4-vinylpyridine) before sequencing to form a stable Cys derivative that can be detected.[6] |
| Baseline Drift or Noise | Mobile phase outgassing, pump malfunction, contaminated solvents, or detector lamp failure.[15] | - Ensure mobile phases are properly degassed.- Flush the system to remove potential contaminants.- Run diagnostic tests on the pump and detector to check for hardware issues. |
Conclusion
The reversed-phase HPLC separation of PTH-amino acids is a robust and highly reliable method that forms the analytical core of Edman degradation-based protein sequencing. By understanding the principles of the separation, adhering to a validated protocol, and applying logical troubleshooting, researchers can generate accurate and reproducible N-terminal sequence data. The protocol and insights provided in this application note serve as a comprehensive guide for implementing and optimizing this essential technique in protein characterization workflows.
References
- EHU. (n.d.). Peptide Sequencing by Edman Degradation.
- Creative Proteomics. (n.d.). Overview of Edman Sequencing.
- Proteome Factory. (n.d.). N-terminal sequencing (Edman degradation).
- MtoZ Biolabs. (n.d.). The Importance of Edman N-Terminal Sequencing.
- Creative Proteomics. (n.d.). N-Terminal Sequencing by Edman Degradation Service.
- Grant, G. A., & Crankshaw, M. W. (1997). Identification of PTH-Amino Acids by HPLC.
- Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing, Edman Degradation.
- MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation.
- Wikipedia. (n.d.). Edman degradation.
- Biosynthesis Inc. (n.d.). N-terminal Sequence Analysis.
- Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids.
- ResearchGate. (n.d.). Identification of PTH-amino acids by HPLC | Request PDF.
- Creative Proteomics. (n.d.). Workflow of Edman degradation.
- Taylor & Francis Online. (2006).
- Grant, G. A. (n.d.). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. In Methods in Molecular Biology.
- PubMed Central. (2022). Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids.
- Research Journal of Pharmacy and Technology. (n.d.).
- PubMed Central. (n.d.).
- Waters. (n.d.).
- Chromedia. (n.d.). HPLC Troubleshooting Guide.
Sources
- 1. The Importance of Edman N-Terminal Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Overview of Edman Sequencing - Creative Proteomics [creative-proteomics.com]
- 3. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 6. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]
- 7. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 10. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 11. ehu.eus [ehu.eus]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. N-terminal Edman sequencing [proteome-factory.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Protocol for identifying PTH-delta-threonine in protein sequencing
Application Note: Protocol for Identifying PTH- -Threonine in Protein Sequencing
Abstract & Introduction
In automated N-terminal protein sequencing (Edman degradation), the identification of Threonine (Thr) presents a unique chromatographic challenge. Unlike stable aliphatic amino acids (e.g., Leucine, Valine), the phenylthiohydantoin (PTH) derivative of Threonine is thermally and chemically unstable. During the acidic conversion step of the Edman cycle, PTH-Threonine undergoes
This Application Note provides a definitive protocol for identifying Threonine residues by recognizing its "chromatographic signature"—the specific ratio of native PTH-Thr to its breakdown product, PTH-
Chemical Mechanism: The "Delta" Formation
To interpret the sequencing data accurately, one must understand the causality of the artifact. The Edman reagent, Phenylisothiocyanate (PITC), couples with the N-terminal amine.[1][2][3][4][5][6][7] However, the subsequent acid conversion step (typically using 25% TFA at 64°C) catalyzes a side reaction in Threonine.
Mechanism of -Elimination
The hydroxyl group on the
Figure 1: The bifurcation of the Threonine signal during Edman degradation. The formation of PTH-
Chromatographic Behavior & Signature[3][4][9][10][11]
In Reverse-Phase HPLC (C18 columns), PTH-amino acids elute based on hydrophobicity. The dehydration of Threonine significantly alters its retention time (RT).
The "Threonine Doublet"
A positive identification of Threonine requires the observation of two distinct peaks in the chromatogram:
-
Native PTH-Thr: Elutes early, typically near PTH-Gln or PTH-Ser. It is often small (10–30% of total signal).
-
PTH-
-Thr: Elutes later, typically in the hydrophobic region between PTH-Tyr and PTH-Met. This is often the dominant peak (70–90% of total signal).
Standard Elution Order (Gradient Elution)
Note: Exact times vary by column (e.g., Wakosil, Zorbax) and gradient, but relative order remains consistent.
| Elution Order | PTH-Derivative | Relative Hydrophobicity | Diagnostic Note |
| ... | ... | ... | ... |
| 5 | PTH-Gln | Low | Co-elutes near native Thr |
| 6 | PTH-Thr (Native) | Low | Peak 1 of Doublet |
| 7 | PTH-Ser | Low | Also forms a dehydro-product ( |
| ... | ... | ... | ... |
| 10 | PTH-Tyr | Medium | Marker for the "Delta" region |
| 11 | PTH-Arg | Medium | Highly dependent on buffer pH |
| 12 | PTH- | Medium-High | Peak 2 of Doublet (The Identifier) |
| 13 | PTH-Met | High | ... |
| 14 | PTH-Val | High | ... |
Experimental Protocol
A. Reagent Preparation[4][5][9]
-
Reagent 1 (R1): PITC in n-heptane. Ensure strictly anhydrous.
-
Reagent 2 (R2): Trimethylamine (TMA) buffer (pH 9.0).
-
Reagent 3 (R3): Trifluoroacetic acid (TFA).[10] Critical: Fresh R3 reduces background noise which can obscure the native Thr peak.
-
Solvent 4 (S4): Acetonitrile/Butyl Chloride (extraction solvent).
B. Instrument Setup (Example: Shimadzu PPSQ or ABI 494)
-
Reaction Time: Set the cleavage step to standard times. Do not extend the acid conversion time, as this will fully convert Native Thr to
-Thr, potentially causing it to co-elute with contaminants or other adducts. -
Temperature: Maintain conversion flask at 64°C. Higher temperatures increase the
-Thr : Native-Thr ratio.
C. HPLC Detection Parameters
-
Column: C18 Reverse Phase (e.g., Wakosil PTH-II, 4.6 mm x 250 mm).
-
Wavelength: 269 nm (Standard UV detection for PTH ring).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Temperature: 40°C (Stabilizes retention times).
D. Data Analysis Workflow (The Decision Matrix)
Use the following logic flow to confirm Threonine presence.
Figure 2: Decision tree for validating Threonine residues based on the presence of the
Troubleshooting & Expert Insights
The DTT Adduct Warning
If your sequencing protocol involves Dithiothreitol (DTT) (often used to scavenge oxygen or protect Cysteines), the
-
Chemistry: DTT reacts with the double bond of
-Thr via Michael addition. -
Result: A new peak forms (PTH-Thr-DTT adduct), typically eluting earlier than the native PTH-Thr.
-
Action: If running DTT, do not look for
-Thr. Look for the Thr-DTT adduct. For standard identification, avoid DTT in the S4 bottle.
Distinguishing -Thr from -Ser
Serine also dehydrates to form PTH-
-
Differentiation: PTH-
-Ser elutes significantly earlier than PTH- -Thr. -Ser usually elutes near PTH-Ala or PTH-Tyr, whereas -Thr is more hydrophobic (near PTH-Arg/Met).
Quantitation
Do not quantify based on the Native Thr peak alone.
-
Formula: Total Thr = (Area of Native Thr) + (Area of
-Thr × Response Factor). -
Note: The response factor for
-Thr is higher (higher extinction coefficient at 269 nm due to the conjugated double bond).
References
Sources
- 1. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. Edman Degradation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. Wakopak® Series for Amino Acid Analysis | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. DiPTH‐Cystine and PTH‐Cysteine in Disulfide Bond Analysis Using Automated Edman Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]
- 11. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Mobile phase solvents for resolving PTH-threonine breakdown products
Application Note: Optimizing Mobile Phase Selectivity for the Resolution of PTH-Threonine and its
Executive Summary
Context: Edman degradation remains the gold standard for N-terminal protein sequencing, particularly when distinguishing isobaric amino acids (Ile/Leu) or analyzing post-translational modifications. However, the reliability of this method hinges on the chromatographic resolution of Phenylthiohydantoin (PTH)-amino acids.[1][2][3]
The Challenge: PTH-Threonine (PTH-Thr) is inherently unstable. During the acid-catalyzed conversion step of Edman degradation, it undergoes
The Solution: This guide details a ternary mobile phase strategy utilizing Tetrahydrofuran (THF) as a selectivity modifier. By exploiting the distinct planar geometry of the dehydro-artifact versus the native PTH-Thr, researchers can achieve baseline resolution and quantitative accuracy.
Scientific Mechanism: The Instability of PTH-Threonine
To resolve the peak, one must understand the chemistry generating it. The instability of PTH-Thr is not random; it is a predictable chemical elimination driven by the thermodynamics of the Edman conversion flask.
The -Elimination Pathway
-
Precursor: The Anilinothiazolinone (ATZ)-Threonine is extracted and exposed to aqueous acid (typically 25% TFA) for conversion to the stable PTH form.
-
Elimination: The hydroxyl group on the
-carbon acts as a leaving group. Under acidic conditions and elevated temperatures ( 60°C), water is eliminated. -
Result: A double bond forms between the
and carbons, creating a conjugated system (PTH-dehydrothreonine). -
Spectral Shift: Unlike standard PTH-amino acids which absorb maximally at 269 nm , the conjugated double bond in PTH-
Thr shifts the absorbance maximum to 313 nm .
Visualizing the Degradation Pathway
Figure 1: The Edman degradation pathway focusing on the specific instability of Threonine, leading to the formation of the UV-active dehydro-artifact.
Mobile Phase Chemistry: The Role of THF
Standard Reverse Phase HPLC (RP-HPLC) uses Acetonitrile (ACN) as the organic modifier. However, ACN alone often fails to resolve PTH-Thr from PTH-Gly or PTH-
Why Tetrahydrofuran (THF)? THF is a cyclic ether with unique selectivity properties:
-
Planarity Recognition: THF interacts differently with planar molecules (like the conjugated PTH-
Thr) compared to non-planar molecules (native PTH-Thr). -
Hydrogen Bonding: The ether oxygen in THF accepts hydrogen bonds, altering the retention of residues with hydroxyl groups (Thr, Ser) relative to those without.
Solvent System Design:
-
Solvent A (Aqueous): 3.5% Tetrahydrofuran + Acetate Buffer (pH 3.8 - 4.2).
-
Note: The pH is critical. At pH < 3.5, background noise increases. At pH > 4.5, PTH-amino acids become unstable.
-
-
Solvent B (Organic): Acetonitrile (with optional 10% THF spike).
Detailed Experimental Protocol
Objective: Isolate PTH-Thr and PTH-
A. Reagent Preparation
-
Stock Acetate Buffer (pH 3.8):
-
Dissolve 3.0 g Sodium Acetate trihydrate in 1L HPLC-grade water.
-
Adjust pH to 3.80 ± 0.05 using Glacial Acetic Acid.
-
Critical: Filter through a 0.22
m membrane to remove particulates that damage microbore columns.
-
-
Mobile Phase A (The Selectivity Phase):
-
Mix 965 mL Stock Acetate Buffer with 35 mL Unstabilized THF.
-
Caution: Stabilized THF contains BHT, which absorbs UV and causes baseline drift. Use only HPLC-grade, unstabilized THF.
-
-
Mobile Phase B (The Elution Phase):
-
100% Acetonitrile (Gradient Grade).
-
Optional: For difficult separations, use 90% ACN / 10% THF.
-
B. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 5 | High carbon load required for retention of early eluters. |
| Temperature | 55°C | Elevated temperature sharpens peaks and reduces backpressure. |
| Flow Rate | 200 - 300 | Microbore flow rates enhance sensitivity for picomole samples. |
| Detection | UV @ 269 nm (Primary) | Max absorbance for all PTH-amino acids. |
| Aux Detection | UV @ 313 nm (Secondary) | Specific detection for PTH- |
C. Gradient Table (Linear)
| Time (min) | % Solvent B | Event |
| 0.0 | 10 | Injection / Loading |
| 2.0 | 10 | Isocratic hold to stack polar residues |
| 25.0 | 45 | Primary separation gradient |
| 28.0 | 90 | Wash column (elute PTH-Trp/Lys) |
| 30.0 | 90 | Hold wash |
| 31.0 | 10 | Re-equilibration |
| 40.0 | 10 | Ready for next injection |
Data Analysis & Troubleshooting
Identification Strategy:
To confirm if a peak is PTH-Thr or its breakdown product, calculate the Absorbance Ratio (
-
Native PTH-Thr: Ratio
0.05 (Negligible 313 nm signal). -
PTH-
Thr: Ratio 0.40 (Significant 313 nm signal).
Troubleshooting Workflow
Figure 2: Decision tree for identifying Threonine breakdown products and optimizing resolution.
References
-
Evaluation of PTH-Amino Acid Identification Methods Source: ResearchGate / ABRF Context: Discusses the reliance on retention time and the necessity of resolution for PTH identification. URL:[Link]
-
Automated Edman Degradation Chemistry Source: Biosynthesis Inc. Technical Guide Context: details the conversion of ATZ to PTH and the role of microbore HPLC in analysis. URL:[Link]
-
High-Performance Liquid Chromatographic Analysis of Amino Acids Source: Journal of Chromatography (via Bevital) Context: Highlights the specific use of Tetrahydrofuran (THF) for the baseline separation of Glycine and Threonine. URL:[Link]
-
Determination of Sequence and Configuration by HPLC-MS/CD Source: Nature Scientific Reports (PMC) Context: Validates the synthesis of PTH derivatives and their spectral properties (CD/UV) used for identification. URL:[Link]
Sources
Application Note: Wavelength Selection for the Detection of Phenylthiohydantoin (PTH)-Amino Acids
Abstract
This guide provides a comprehensive framework for selecting the optimal UV detection wavelength for phenylthiohydantoin (PTH)-amino acids, the derivatives generated during N-terminal protein sequencing via Edman degradation. We delve into the spectral characteristics of the PTH chromophore, explain the rationale behind commonly used wavelengths, and provide a detailed protocol for empirical wavelength optimization using a photodiode array (PDA) detector. The objective is to empower researchers, scientists, and drug development professionals to enhance the sensitivity, accuracy, and reliability of their protein sequencing workflows.
Introduction: The Critical Role of Detection in Edman Sequencing
For decades, the Edman degradation has remained a highly precise and reliable method for determining the N-terminal sequence of purified proteins and peptides.[1][2] The technique sequentially removes one amino acid at a time from the amino-terminus.[3] The core of the process involves three key steps:
-
Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC).
-
Cleavage: Under acidic conditions, the derivatized terminal residue is cleaved from the peptide chain.
-
Conversion: The released residue is converted into a stable phenylthiohydantoin (PTH)-amino acid.[2]
The success of the entire sequencing effort hinges on the accurate and sensitive identification of the specific PTH-amino acid generated at each cycle.[1] High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is the standard analytical method for this identification.[1][4] The choice of detection wavelength is not a trivial parameter; it directly impacts the signal-to-noise ratio, the linearity of the response, and the ability to distinguish true peaks from baseline artifacts, ultimately governing the accuracy of the sequence assignment.
The PTH Chromophore and its UV-Vis Spectral Properties
All PTH-amino acids share a common phenylthiohydantoin ring structure, which acts as a chromophore. This conjugated system is responsible for absorbing light in the ultraviolet region of the electromagnetic spectrum. While the core PTH structure dictates the general absorption profile, the different side chains (R-groups) of the 20 common amino acids can cause slight shifts in the absorption maximum (λmax) and variations in the molar absorptivity.
Most PTH-amino acids exhibit a strong absorption peak around 269 nm.[4][5] This characteristic makes it a highly effective wavelength for sensitive detection. A secondary, less intense absorption maximum is often observed at a shorter wavelength. The consistency of the primary absorption peak across most derivatives is a key advantage, allowing for the use of a single, fixed wavelength for the entire sequencing run.
Rationale for Wavelength Selection
The "Gold Standard" Wavelength: 269 nm
The most commonly employed wavelength for the detection of PTH-amino acids is 269 nm .[4][5] The rationale for this choice is multi-faceted:
-
High Molar Absorptivity: The majority of PTH-amino acid derivatives exhibit high molar absorptivity at or very near this wavelength. According to the Beer-Lambert law (A = εbc), a higher molar absorptivity (ε) results in a greater absorbance (A) for a given concentration (c), leading to higher sensitivity.
-
Optimal Compromise: While the precise λmax may vary slightly from one PTH-amino acid to another, 269 nm represents an excellent compromise that provides a robust and sensitive signal for nearly all derivatives. This is crucial for automated sequencers where a single wavelength is used to quantify a different amino acid in each cycle.
-
Reduced Interference: Common solvents used in reversed-phase HPLC, such as acetonitrile and water, are transparent in this region of the UV spectrum, minimizing baseline interference.
The Historical Wavelength: 254 nm
A wavelength of 254 nm is also frequently cited and used in older methodologies.[6] This is primarily due to the historical use of low-pressure mercury lamps in early UV detectors, which have a strong emission line at 254 nm. While modern variable wavelength and photodiode array detectors offer flexibility, 254 nm can still be a viable, albeit often less sensitive, option. For some specific PTH derivatives, the absorbance at 254 nm may be comparable to that at 269 nm, but for most, 269 nm offers superior sensitivity.
The Power of Photodiode Array (PDA) Detection
Modern HPLC systems are often equipped with Photodiode Array (PDA) or Diode Array Detectors (DAD). These detectors acquire the entire UV-Vis spectrum for every point in the chromatogram. This capability is invaluable for PTH-amino acid analysis for several reasons:
-
Wavelength Optimization: A PDA detector is the ideal tool for empirically determining the optimal wavelength, as detailed in the protocol below.
-
Peak Purity Analysis: By comparing spectra across an eluting peak, one can assess its homogeneity. Co-eluting impurities will distort the spectral shape, alerting the analyst to potential misidentification.
-
Confirmation of Identity: While retention time is the primary identifier, spectral matching adds a crucial layer of confirmation. The acquired spectrum of an unknown peak can be compared against a library of standard PTH-amino acid spectra to verify its identity.[7]
The workflow for Edman degradation, highlighting the central role of HPLC-UV detection, is illustrated below.
Caption: Workflow of Edman degradation and PTH-amino acid analysis.
Protocol: Wavelength Optimization Using a PDA Detector
This protocol provides a step-by-step method for determining the optimal detection wavelength for a set of PTH-amino acid standards using an HPLC system equipped with a PDA detector.
4.1. Materials and Reagents
-
PTH-Amino Acid Mixture Standard (containing all 20 common derivatives)[5]
-
Individual PTH-Amino Acid standards (optional, for confirmation)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Reagents for mobile phase preparation (e.g., formic acid, trifluoroacetic acid, or buffer salts, as per your established chromatographic method)
-
HPLC system with a PDA/DAD detector
4.2. Experimental Procedure
-
Standard Preparation:
-
Reconstitute the PTH-amino acid mixture standard according to the manufacturer's instructions to a known concentration (e.g., 5-10 pmol/µL).
-
Ensure the solvent used for reconstitution is compatible with your initial mobile phase conditions to ensure good peak shape.
-
-
Chromatographic Conditions:
-
Set up your standard reversed-phase HPLC method for separating PTH-amino acids. A typical gradient might run from a low percentage of acetonitrile in aqueous acid to a high percentage of acetonitrile.
-
Equilibrate the column thoroughly with the initial mobile phase.
-
-
PDA Detector Setup:
-
Set the PDA detector to acquire data across a wide spectral range, typically 210 nm to 400 nm .
-
Set the data acquisition rate (sampling rate) appropriate for your peak widths (e.g., 2.5 - 5 Hz).
-
-
Data Acquisition:
-
Inject a blank (reconstitution solvent) to identify any system or solvent-related peaks.
-
Inject the PTH-amino acid mixture standard (e.g., 10 µL for a 50-100 pmol on-column load).
-
Run the complete chromatographic method.
-
-
Data Analysis:
-
Identify each peak in the chromatogram based on its retention time relative to the standard's documentation.
-
For each identified PTH-amino acid peak, use the chromatography data system (CDS) software to extract the UV spectrum at the apex of the peak.
-
Record the wavelength of maximum absorbance (λmax) for each of the 20 PTH-amino acid derivatives.
-
-
Wavelength Selection:
-
Compile the λmax values for all derivatives into a table (see Table 1 for typical values).
-
Overlay the spectra of all 20 PTH-amino acids.
-
Identify the wavelength that provides the best combination of sensitivity for all components. This is often a wavelength at or near the λmax of the majority of the compounds, which is typically 269 nm .
-
The logical flow for this protocol is visualized in the diagram below.
Caption: Logical workflow for optimizing UV detection wavelength.
Data Presentation and Interpretation
The analysis described above will yield the λmax for each PTH-amino acid. While slight variations exist due to solvent conditions and instrumentation, the values are generally consistent.
Table 1: Typical UV Absorption Maxima for PTH-Amino Acids
| PTH-Amino Acid | Typical λmax (nm) |
| Aspartic Acid | ~268 |
| Glutamic Acid | ~268 |
| Asparagine | ~267 |
| Serine | ~267 |
| Glutamine | ~267 |
| Threonine | ~267 |
| Glycine | ~267 |
| Alanine | ~267 |
| Proline | ~268 |
| Cysteine | ~267 |
| Valine | ~267 |
| Methionine | ~268 |
| Isoleucine | ~267 |
| Leucine | ~267 |
| Tyrosine | ~269 |
| Phenylalanine | ~268 |
| Tryptophan | ~269 |
| Histidine | ~266 |
| Lysine | ~268 |
| Arginine | ~266 |
Note: These are representative values. The λmax should be empirically verified on your specific instrument and with your mobile phase system.
As the data illustrates, nearly all PTH-amino acids show strong absorbance between 266 nm and 269 nm. Selecting 269 nm ensures that even derivatives with slightly lower λmax values are detected on a sensitive part of their absorption curve, validating its use as a universal wavelength for this application.[4][5]
Conclusion
The selection of an appropriate detection wavelength is fundamental to achieving high-quality data in N-terminal protein sequencing by Edman degradation. While historical methods have utilized 254 nm, the spectral properties of the PTH chromophore make 269 nm the superior choice for maximizing sensitivity and ensuring robust quantification for the full range of amino acids. The use of a photodiode array detector is strongly recommended, not only to empirically verify the optimal wavelength but also to provide an invaluable second dimension of spectral data for confirming peak identity and purity. By following the protocols and rationale outlined in this guide, researchers can establish a reliable and highly sensitive detection method, thereby increasing confidence in their protein sequence assignments.
References
-
Lee, S. H., et al. (2022). Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids. Scientific Reports, 12(1), 10287. Available at: [Link]
-
Reiter, K., et al. (2022). Edman Degradation Reveals Unequivocal Analysis of the Disulfide Connectivity in Peptides and Proteins. Journal of the American Society for Mass Spectrometry, 33(7), 1255–1264. Available at: [Link]
-
Shively, J. E. (2000). Identification of PTH-Amino Acids by HPLC. In The Protein Protocols Handbook. Humana Press. Available at: [Link]
-
Pearson Education. (2022). Edman Degradation Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]
-
Lee, S. H., et al. (2022). Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids. ResearchGate. Available at: [Link]
-
McMurry, J. (n.d.). Peptide Sequencing: The Edman Degradation. Organic Chemistry: A Tenth Edition. Available at: [Link]
-
GL Sciences Inc. (n.d.). PTH-Amino acids. Inertsil Application Note. Available at: [Link]
-
Agilent Technologies. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Available at: [Link]
-
Houghten, R. A., & Tarr, G. E. (1984). Identification of amino acid phenylthiohydantoins by multicomponent analysis of ultraviolet spectra. Journal of Chromatography A, 288(1), 111-116. Available at: [Link]
-
Holiday, E. R. (1936). The structure of the ultraviolet absorption spectra of certain proteins and amino acids. The Journal of General Physiology, 19(5), 739-751. Available at: [Link]
-
Michrom BioResources, Inc. (1991). ON-LINE MICROBORE HPLC DETECTION OF FEMTOMOLE QUANTITIES OF PTH-AMINO ACIDS. Techniques in Protein Chemistry II, 223-232. Available at: [Link]
-
LibreTexts Chemistry. (n.d.). Peptide Sequencing: The Edman Degradation. Available at: [Link]
-
FVS. (n.d.). UV Absorbance Of Amino Acids. Available at: [Link]
-
Das, T., et al. (2018). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. Physical Chemistry Chemical Physics, 20(27), 18390-18400. Available at: [Link]
-
Engelke, F., et al. (1987). Determination of Phenylthiohydantoin-Amino Acids by Two-step Laser Desorption/Multiphoton Ionization. Analytical Chemistry, 59(6), 909-912. Available at: [Link]
-
Pucci, P., et al. (1988). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. Analytical Biochemistry, 169(2), 298-305. Available at: [Link]
-
Kanazawa, H., et al. (2003). Temperature-Responsive Chromatographic Separation of Amino Acid Phenylthiohydantoins Using Aqueous Media as the Mobile Phase. Analytical Chemistry, 75(21), 5788-5794. Available at: [Link]
Sources
- 1. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 2. Edman Degradation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Improved analysis of PTH amino acids using a Thermo Scientific Hypersil GOLD HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. Identification of amino acid phenylthiohydantoins by multicomponent analysis of ultraviolet spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Phenylthiohydantoin (PTH) Amino Acid Standards
A Senior Application Scientist's Guide to Ensuring the Integrity of PTH-Threonine in N-Terminal Sequencing
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who rely on the accuracy of Edman degradation for N-terminal protein sequencing. As a Senior Application Scientist, I understand that the success of your sequencing runs hinges on the quality and stability of your phenylthiohydantoin (PTH) amino acid standards. A common challenge encountered is the degradation of PTH-Threonine (PTH-Thr), which can lead to ambiguous results and compromise data integrity.
This comprehensive guide provides in-depth technical information, troubleshooting advice, and validated protocols to minimize the conversion of PTH-Thr to its degradation product, PTH-delta-Threonine (PTH-ΔThr), during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are PTH-Thr and PTH-ΔThr, and why is their interconversion a problem?
A1: PTH-Threonine (PTH-Thr) is the phenylthiohydantoin derivative of the amino acid threonine, which is generated during Edman degradation. PTH-delta-Threonine (PTH-ΔThr) is a common degradation product of PTH-Thr. The conversion involves the loss of a water molecule from the threonine side chain, a process known as β-elimination.
This conversion is problematic because it leads to a split peak or the appearance of an unexpected peak during HPLC analysis of the PTH-amino acids. This can complicate the identification and quantification of threonine at a specific position in the peptide sequence, potentially leading to incorrect sequence assignment. One study notes that a standard mixture of 19 proteinogenic PTH-amino acids also included PTH-delta-threonine, indicating its common presence as a degradation product[1].
Q2: What is the chemical mechanism behind the conversion of PTH-Thr to PTH-ΔThr?
A2: The primary mechanism for the conversion of PTH-Thr to PTH-ΔThr is a β-elimination reaction , which is essentially a dehydration of the threonine side chain. This reaction is catalyzed by both heat and basic conditions. The hydroxyl group (-OH) and the hydrogen atom on the α-carbon of the threonine side chain are eliminated, resulting in the formation of a double bond.
Caption: β-elimination of PTH-Threonine to PTH-delta-Threonine.
Q3: What are the primary factors that accelerate the degradation of PTH-Thr?
A3: The stability of PTH-Thr is influenced by several factors:
-
pH: Alkaline conditions (pH > 7) significantly accelerate the β-elimination reaction. Therefore, storing PTH-amino acid standards in basic solutions should be strictly avoided.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including the degradation of PTH-Thr. Long-term storage at room temperature is not recommended.
-
Solvent Composition: The choice of solvent for reconstituting and storing PTH standards can impact their stability. While many commercial standards are provided in acetonitrile, the presence of water can facilitate hydrolysis and other degradation pathways.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions of PTH standards can lead to degradation and should be minimized.
Q4: How can I detect the presence of PTH-ΔThr in my standards or samples?
A4: The presence of PTH-ΔThr is typically observed during the HPLC analysis of PTH-amino acids. It will appear as a distinct peak with a different retention time from the parent PTH-Thr peak. To confirm its identity, you can:
-
Compare with a known standard: Some PTH-amino acid standard mixtures intentionally include PTH-ΔThr for identification purposes.
-
Perform a forced degradation study: Intentionally degrading a pure PTH-Thr standard by exposing it to heat and alkaline pH will generate the PTH-ΔThr peak, allowing you to confirm its retention time in your HPLC system.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to PTH-Thr degradation.
| Observed Problem | Potential Cause | Recommended Action |
| Split or broad peak for PTH-Thr in HPLC chromatogram. | Partial conversion of PTH-Thr to PTH-ΔThr. | 1. Verify storage conditions: Ensure standards are stored at or below -20°C in a slightly acidic or neutral pH solvent. 2. Prepare fresh standards: If degradation is suspected, reconstitute a new vial of lyophilized standard. 3. Optimize HPLC method: Ensure your HPLC method provides adequate resolution between PTH-Thr and PTH-ΔThr. |
| Low recovery of PTH-Thr during sequencing of a known threonine-containing peptide. | Degradation of PTH-Thr during the Edman degradation cycle or in storage. | 1. Review Edman chemistry: The conversion of the ATZ-amino acid to the more stable PTH-amino acid occurs under acidic conditions, which can contribute to some degradation[2]. Some instrument protocols suggest the addition of 10% acetonitrile during the conversion step to reduce the modification of serine and threonine residues. 2. Check reagent quality: Ensure all reagents used in the sequencer are fresh and of high quality. |
| Appearance of an unexpected peak near the PTH-Thr peak. | Formation of PTH-ΔThr. | 1. Confirm identity: Use a PTH-ΔThr standard or perform forced degradation to confirm the identity of the unknown peak. 2. Quantify degradation: If confirmed, quantify the percentage of degradation to assess the quality of your standards. |
Protocols for Minimizing PTH-Thr Conversion
Adherence to proper storage and handling protocols is critical for maintaining the integrity of your PTH-amino acid standards.
Protocol 1: Long-Term Storage of Lyophilized PTH-Amino Acid Standards
Lyophilized standards are the most stable form for long-term storage.
-
Storage Temperature: Upon receipt, store the lyophilized PTH-amino acid standard kit at -20°C or below .
-
Environment: Keep the vials in a dark, dry environment. A desiccator within the freezer can provide additional protection against moisture.
-
Inert Atmosphere: If possible, store the vials under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Protocol 2: Reconstitution of Lyophilized PTH-Amino Acid Standards
Careful reconstitution is key to preventing immediate degradation.
-
Equilibration: Before opening, allow the vial of lyophilized standard to equilibrate to room temperature for at least 15-30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
-
Solvent Selection: Use a high-purity, sequencing-grade solvent for reconstitution. A common solvent is 37% acetonitrile in water[1]. Some manufacturers may recommend a specific solvent composition; always refer to the product datasheet. A slightly acidic solvent (e.g., containing 0.1% trifluoroacetic acid) can enhance stability.
-
Reconstitution Procedure: a. Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom. b. Carefully add the recommended volume of solvent to the vial. c. Gently vortex or swirl the vial to ensure complete dissolution. Avoid vigorous shaking, which can cause foaming and potential degradation.
-
Aliquoting: Immediately after reconstitution, aliquot the standard solution into small, single-use volumes in low-protein-binding microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles.
Protocol 3: Storage of Reconstituted PTH-Amino Acid Standards
Proper storage of the reconstituted aliquots is essential for maintaining their integrity.
-
Short-Term Storage (up to 1 week): Store the aliquots at 4°C in the dark.
-
Long-Term Storage (months): For longer-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C . Avoid slow freezing in a -20°C freezer, as this can promote the formation of ice crystals that may damage the molecules.
-
Avoiding Freeze-Thaw Cycles: When you need to use a standard, retrieve a single aliquot and allow it to thaw at room temperature. Do not refreeze any unused portion of the thawed aliquot.
Experimental Workflow for Validating Standard Stability
To ensure the integrity of your PTH-Thr standard, you can perform a simple stability study.
Caption: Workflow for assessing PTH-Threonine stability.
By following these guidelines and protocols, you can significantly minimize the conversion of PTH-Thr to PTH-ΔThr, leading to more accurate and reliable N-terminal sequencing results. For further assistance, please do not hesitate to contact our technical support team.
References
-
Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing, Edman Degradation. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]
-
Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions. (2003). Analytical Biochemistry, 323(1), 48-55. [Link]
-
Grant, G. A., & Crankshaw, M. W. (1997). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. In Protein Sequencing Protocols (pp. 197-211). Humana Press. [Link]
-
Kato, M., Yamazaki, T., Kato, H., Yamanaka, N., Takatsu, A., & Ihara, T. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241–1245. [Link]
-
Wellner, D., Panneerselvam, C., & Horecker, B. L. (1990). Sequencing of peptides and proteins with blocked N-terminal amino acids: N-acetylserine or N-acetylthreonine. Proceedings of the National Academy of Sciences, 87(5), 1947–1949. [Link]
-
DiPTH-Cystine and PTH-Cysteine in Disulfide Bond Analysis Using Automated Edman Degradation. (2020). Proteomics Science, 31(1), e70053. [Link]
Sources
Technical Support Center: Optimizing PTH-Threonine Analysis
Topic: Effect of Reaction Temperature on PTH-Threonine Dehydration Department: Edman Degradation & Protein Sequencing Applications Reference ID: TS-EDM-THR-001
Diagnostic Hub: "Where is my Threonine?"
Symptom: Users frequently report low recovery of Threonine (Thr) or the appearance of unidentified late-eluting peaks during N-terminal sequencing.
Root Cause Analysis:
Threonine is a
-
If Reactor Temperature is > 64°C: Rapid dehydration occurs. PTH-Thr converts to PTH-dehydrothreonine (PTH-
Thr). -
Result: The peak at the standard Threonine retention time diminishes, and a new peak (PTH-
Thr) appears, often co-eluting with other hydrophobic residues or appearing as a "ghost" peak.
Troubleshooting Decision Tree
Use the following logic flow to diagnose your specific issue.
Figure 1: Diagnostic logic for identifying temperature-induced Threonine loss.
The Mechanism: Why Temperature Kills Threonine
To master the protocol, you must understand the chemistry. The Edman degradation process has three stages: Coupling, Cleavage, and Conversion.[1][2] The Conversion step (ATZ
The -Elimination Pathway
Under acidic conditions and heat, the hydroxyl group on the
Key Kinetic Factor: The activation energy (
Figure 2: The chemical pathway of Threonine dehydration during the conversion step.
Optimization Protocols: Balancing Speed vs. Integrity
The challenge in Edman degradation is the trade-off. High temperatures ensure complete conversion of stubborn amino acids (like Glycine and Proline) but destroy Threonine and Serine.
Protocol A: Standard Sequencing (General Purpose)
Use when Threonine is not the critical residue or for general mapping.
| Parameter | Setting | Rationale |
| Conversion Temp | 64°C | Ensures 100% conversion of Gly/Pro/Ile. |
| Time | 20 min | Standard duration for complete reaction. |
| Thr Recovery | ~50-60% | Acceptable loss; Dehydro-Thr peak will be visible. |
Protocol B: Threonine-Sensitive Sequencing (Optimized)
Use when identifying phosphorylation sites or distinguishing Thr from Ser.
| Parameter | Setting | Rationale |
| Conversion Temp | 52°C - 55°C | Significantly reduces thermal energy available for |
| Time | 30 min | Extended time compensates for lower kinetic rate of conversion. |
| Thr Recovery | >80% | Preserves the hydroxyl group; minimizes "ghost" peaks. |
Step-by-Step Implementation:
-
Access the "Method Editor" on your sequencer (e.g., PPSQ or Procise).
-
Locate the Conversion cycle (often labeled R4 or Flask C).
-
Lower the temperature setpoint to 53°C .
-
Increase the reaction hold time by 10 minutes .
-
Critical: Ensure the mobile phase gradient is adjusted if the retention time shifts due to temperature changes in the column oven (though conversion temp is usually separate from column temp).
Frequently Asked Questions (FAQs)
Q1: How can I distinguish PTH-Threonine from PTH-dehydrothreonine on my chromatogram? A: They have distinct spectral properties.
-
PTH-Thr: Elutes earlier (more polar). Absorbance Max: 269 nm .
-
PTH-dehydro-Thr: Elutes later (more hydrophobic due to loss of -OH). Absorbance Max: 322 nm .
-
Tip: If your detector supports dual-wavelength monitoring, set Channel A to 269 nm and Channel B to 322 nm. A peak appearing only on Channel B is a dehydro-derivative.
Q2: Does Serine undergo the same reaction?
A: Yes. Serine undergoes
Q3: Can I quantify the amount of Threonine if it has partially dehydrated? A: Yes. You can sum the area of the intact PTH-Thr peak and the PTH-dehydro-Thr peak (applying a response factor correction, as dehydro-Thr has a higher extinction coefficient at 269 nm than intact Thr). However, preventing the dehydration via Protocol B is more accurate.
Q4: Why does my instrument default to 64°C if it destroys Threonine? A: Edman degradation is a cycle. If the conversion of any amino acid is incomplete (lag), it carries over to the next cycle, ruining the sequence data. 64°C is the "safe" temperature to prevent lag for slow-converting residues like Glycine. Protocol B is a specialized method, not the default.
References
-
Edman, P., & Begg, G. (1967).[4] A protein sequenator.[1][2][4][5][6] European Journal of Biochemistry, 1(1), 80-91. Link
-
Pavlik, M., et al. (1997). Identification of PTH-amino acids by High-Performance Liquid Chromatography. Modern Protein Chemistry. Link
-
Shimadzu Corporation. (n.d.). Theory of Edman Sequencing. Shimadzu Scientific Instruments Technical Guide. Link
-
Creative Proteomics. (n.d.). Workflow of Edman Degradation. Technical Support Resources. Link
-
Niall, H. D. (1973). Automated Edman degradation: the protein sequenator. Methods in Enzymology, 27, 942-1010. Link
Sources
- 1. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 2. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]
- 3. Approach to systematic analysis of serine/threonine phosphoproteome using Beta elimination and subsequent side effects: intramolecular linkage and/or racemisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 6. US4155714A - Process and apparatus for conversion of atz to pth amino acid derivatives of proteins - Google Patents [patents.google.com]
Validation & Comparative
Precision Phosphoproteomics: Validating Threonine Phosphorylation via Dehydrothreonine (Dhb) Chemical Scarring
Executive Summary: The False Localization Challenge
In high-throughput phosphoproteomics, the False Localization Rate (FLR) remains a critical bottleneck. While standard collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) readily identify phosphorylated peptides, they often fail to pinpoint the exact residue—specifically when multiple Serine (Ser) and Threonine (Thr) residues reside in close proximity.
The "neutral loss" phenomenon—where the phosphate group (
This guide details the Dehydrothreonine (Dhb) Validation Strategy . By chemically converting labile phosphothreonine (pThr) into a stable dehydrobutyrine (Dhb) "scar," researchers can permanently mark the phosphorylation site. This method provides an orthogonal validation layer that persists through mass spectrometry fragmentation, eliminating ambiguity.
Scientific Mechanism: The Chemical Scar
The core of this validation lies in
The Critical Differentiator: Mass Shift
To validate pThr, one must distinguish it from pSer. The chemical conversion provides a distinct mass signature:
-
Phosphoserine (pSer)
Dehydroalanine (Dha):-
Residue Mass: 69.02 Da
-
-
Phosphothreonine (pThr)
Dehydrobutyrine (Dhb):-
Residue Mass: 83.04 Da
-
The 14.02 Da difference (a methyl group) allows for unambiguous discrimination between original Ser and Thr phosphorylation sites.
Reaction Pathway Diagram
The following diagram illustrates the mechanism of
Figure 1: Mechanism of Phosphothreonine conversion to Dehydrobutyrine (Dhb). The stable double bond (Dhb) acts as a fixed mass tag that does not migrate during MS fragmentation.
Comparative Analysis: Validation Methods
Why choose chemical validation over standard MS methods? The table below compares the Dehydrothreonine strategy against standard CID/HCD and Electron Transfer Dissociation (ETD).
| Feature | Standard CID/HCD | Electron Transfer Dissociation (ETD) | Dehydrothreonine (Dhb) Validation |
| Primary Mechanism | Vibrational activation (collision). | Radical-driven fragmentation. | Chemical modification prior to MS. |
| Phosphate Stability | Low. Labile phosphate often lost as neutral loss ( | High. Preserves phosphate on the side chain. | N/A. Phosphate is intentionally removed and replaced by a stable bond. |
| Site Localization | Ambiguous. "Neutral loss" spectra lack site-specific ions. | Excellent. Generates c/z ions retaining PTM. | Definitive. The "scar" (Dhb) is stable and cannot migrate. |
| Throughput | High.[3][4] | Moderate (slower cycle times). | Moderate (requires sample prep). |
| Major Limitation | False Localization Rate (FLR) is high for multi-S/T peptides. | Lower efficiency for +2 charged precursors. | Potential side reactions (racemization).[5] |
| Best Use Case | General discovery. | Validation of known phosphopeptides.[6] | Gold-standard validation of ambiguous sites. |
Experimental Protocol: The Self-Validating System
This protocol utilizes Barium Hydroxide (
Phase 1: Preparation & Elimination
-
Starting Material: Tryptic peptides (desalted) from cell lysate or purified protein.
-
Reaction Buffer: Prepare 50 mM
solution. Note: Prepare fresh to avoid carbonate formation. -
Incubation:
-
Resuspend peptides in reaction buffer.
-
Incubate at 37°C for 1 hour .
-
Mechanism Check: The
ion coordinates with the phosphate group, lowering the activation energy for elimination.
-
-
Termination: Acidify immediately with 10% Formic Acid to pH 3.0.
Phase 2: Michael Addition (Optional but Recommended)
To prevent the reactive Dhb double bond from reacting non-specifically (cross-linking), perform a Michael addition to "cap" the site.
-
Add Nucleophile: Add dithiothreitol (DTT) or
-mercaptoethanol (BME) to a final concentration of 10 mM during the alkaline incubation step. -
Result: The Dhb converts to a modified residue with a massive mass shift, making it easily detectable.
-
Dhb + DTT = Mass shift of +136 Da (approx) relative to Dhb.
-
Phase 3: Mass Spectrometry Settings
-
Instrument: Orbitrap or Q-TOF.
-
Method: Standard HCD (Higher-energy Collisional Dissociation).
-
Targeted Inclusion List: Calculate the theoretical mass of the Dhb-modified peptide.
-
Formula:
Da (loss of ) + (if BEMA used).
-
Data Interpretation & Decision Matrix
Successful validation requires identifying the specific mass signature of the converted residue in the MS2 spectrum.
Diagnostic Ions
When analyzing the MS/MS spectrum of a Dhb-containing peptide:
-
Precursor Mass: Look for the peptide mass corresponding to the loss of 18 Da (
) relative to the non-phosphorylated sequence (since was lost, but the net change from unmodified Thr to Dhb is loss). -
Fragment Ions (b/y series):
-
y-ions containing the site: Will exhibit a mass shift of -18 Da (relative to unmodified Thr).
-
Differentiation: If the site was Serine, the shift would be identical (-18 Da for Dha). However , the immonium ions or specific internal fragments often distinguish Dha (69 Da) from Dhb (83 Da).
-
Workflow Logic
Use this decision tree to determine when to apply Dhb validation.
Figure 2: Decision matrix for deploying chemical validation in phosphoproteomics workflows.
References
-
Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Source: NIH / National Library of Medicine URL:[Link]
-
Approach to systematic analysis of serine/threonine phosphoproteome using Beta elimination. Source: PubMed URL:[7][Link]5]
-
Rapid and selective modification of phosphoserine residues catalysed by Ba2+ ions. Source: NIH / National Library of Medicine URL:[Link]
-
Improved beta-elimination-based affinity purification strategy for enrichment of phosphopeptides. Source: PubMed URL:[7][Link]
-
Comparative Assessment of Site Assignments in CID and Electron Transfer Dissociation Spectra. Source: NIH / Molecular & Cellular Proteomics URL:[Link]
Sources
- 1. lab.rockefeller.edu [lab.rockefeller.edu]
- 2. Improved beta-elimination-based affinity purification strategy for enrichment of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Approach to systematic analysis of serine/threonine phosphoproteome using Beta elimination and subsequent side effects: intramolecular linkage and/or racemisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unambiguous Phosphosite Localization using Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and selective modification of phosphoserine residues catalysed by Ba2+ ions for their detection during peptide microsequencing - PMC [pmc.ncbi.nlm.nih.gov]
Reference Standard Purity Analysis for PTH-DELTA-Threonine
Executive Summary
In the context of automated protein sequencing (Edman degradation), the identification of Threonine (Thr) residues presents a unique stability challenge. Unlike stable aliphatic amino acids (e.g., Leucine, Valine), the Phenylthiohydantoin (PTH) derivative of Threonine is prone to
Consequently, PTH-
Technical Background: The Chemistry of Instability
To analyze the purity of PTH-
This transformation is not an "impurity" in the traditional sense but a predictable chemical fate. Therefore, the "purity" of a standard depends on:
-
Completeness of Conversion: For PTH-
Thr standards, the absence of the precursor (intact PTH-Thr). -
Stereochemical Integrity: The ratio of Z and E geometric isomers (often resolved as a doublet or a major/minor peak pair).
Mechanism of Formation
Figure 1: The conversion pathway of PTH-Threonine to PTH-DELTA-Threonine during Edman degradation. The stability of the Delta form makes it the primary analyte for Threonine identification.
Comparative Analysis: PTH-Thr vs. PTH- Thr
The following table contrasts the critical analytical attributes of the precursor and the dehydro-standard.
| Feature | PTH-Threonine (Precursor) | PTH-DELTA-Threonine (Standard) |
| Chemical Stability | Low (Prone to dehydration) | High (Conjugated system) |
| HPLC Elution | Elutes early (polar -OH group) | Elutes later (loss of -OH, increased hydrophobicity) |
| UV Detection | ||
| Chromatographic Profile | Single sharp peak (if stable) | Often a doublet (Z/E isomers) or broadened peak |
| Primary Use | Theoretical starting material | Actual Quantitation Standard |
Key Insight: While both species absorb at the standard 269 nm used in sequencers, PTH-
Validated Purity Analysis Protocol
This protocol is designed to be self-validating . The presence of a "doublet" peak for PTH-
A. Reagents and Preparation
-
Solvent: Acetonitrile (ACN) / Water (35:65 v/v). Note: Avoid alcohols (methanol) to prevent potential O-alkylation or adduct formation.
-
Column: C18 Reverse Phase (e.g., 2.1 x 250 mm, 5
m). A standard "PTH-C18" column is recommended for selectivity. -
Mobile Phase A: 3.5 mM Sodium Acetate, pH 3.8 - 4.0 (with Acetic Acid).
-
Mobile Phase B: Acetonitrile.
B. HPLC Workflow (Gradient Elution)
-
Equilibration: 0% B for 5 minutes.
-
Injection: 10-20
L of Standard (10 pmol/ L). -
Gradient:
-
0-15 min: 10%
45% B (Separation of polar PTH-AAs). -
15-20 min: 45%
90% B (Elution of hydrophobic PTH-AAs). -
20-25 min: Hold 90% B (Wash).
-
-
Detection: UV Absorbance at 269 nm .
C. Data Analysis & Purity Calculation
The purity is calculated using the Area Normalization Method , but with a specific correction for the isomer doublet.
-
Acceptance Criteria:
-
Retention Time (RT): Must elute after PTH-Glutamine and before PTH-Proline (system dependent).
-
Isomer Ratio: The Z and E isomers typically present in a consistent ratio (e.g., 4:1). A significant deviation suggests degradation.
-
Analytical Workflow Diagram
Figure 2: Step-by-step workflow for the purity assessment of PTH-DELTA-Threonine reference standards.
Troubleshooting & Causality
-
Issue: Single peak observed instead of doublet.
-
Causality: Some rapid-resolution columns or isocratic methods may co-elute the Z/E isomers. This is acceptable if the total area matches the expected molar response.
-
-
Issue: Appearance of an early eluting peak (approx. 2-3 mins earlier).
-
Causality: This is likely intact PTH-Threonine . If the standard was stored improperly (too cold/dry without acid), it may not have fully dehydrated, or it may have re-hydrated. This indicates the standard is actually a mixture of Thr and
Thr.
-
-
Issue: Extra peaks at high retention times.
-
Causality: Polymerization of the dehydro-product or contamination with Diphenylthiourea (DPTU), a common byproduct of the coupling reaction.
-
References
-
Grant, G. A., & Crankshaw, M. W. (1997). Identification of PTH-Amino Acids by High Performance Liquid Chromatography. In Protein Sequencing Protocols. Humana Press. Link
-
Shimadzu Corporation. (n.d.). Theory of Edman Sequencing & Degradation. Shimadzu Scientific Instruments. Link
-
Creative Proteomics. (n.d.). Workflow of Edman Degradation. Creative Proteomics. Link
-
Strydom, D. J. (1994). Chromatographic separation of phenylthiohydantoin-amino acids. Journal of Chromatography A. Link
Differentiating PTH-Δ-Threonine from Serine β-Elimination Adducts in Edman Degradation
Executive Summary
In automated Edman degradation, the identification of phosphorylated residues—Phosphoserine (pSer) and Phosphothreonine (pThr)—presents a distinct challenge. Unlike standard amino acids, these residues are unstable under the basic coupling and acidic cleavage conditions of the Edman cycle, undergoing
This guide provides a definitive technical framework for distinguishing the breakdown product of pThr (PTH-
Mechanistic Foundation: The Chemistry of Elimination
To accurately interpret chromatograms, one must understand the causality of the peak formation.
The -Elimination Event
During the cleavage step (anhydrous TFA), the phosphate group acts as a good leaving group.
-
Phosphoserine (pSer): Undergoes rapid
-elimination to form PTH-Dehydroalanine (PTH-DHA) . This molecule contains a reactive vinyl group (Michael acceptor) that is highly susceptible to nucleophilic attack. -
Phosphothreonine (pThr): Undergoes
-elimination to form PTH- -methyl-dehydroalanine (PTH-DHB) , historically referred to as PTH- -Threonine .
The Critical Divergence: Steric Hindrance
The presence of the methyl group on the
-
Thermodynamic Stability: The double bond is more substituted (trisubstituted alkene) compared to the disubstituted alkene of PTH-DHA, making it more stable and less prone to hydrolysis.
-
Kinetic Protection: The methyl group sterically hinders nucleophilic attack. Consequently, PTH-
-Thr does NOT readily form adducts with DTT , whereas PTH-DHA reacts quantitatively with DTT to form a stable DTT-adduct.
Figure 1: Mechanistic divergence of pSer and pThr during Edman degradation. Note the DTT susceptibility of the serine derivative versus the stability of the threonine derivative.
Chromatographic & Spectral Comparison
The reliable identification of PTH-
A. UV Absorbance (The Self-Validating Check)
Standard PTH-amino acids absorb maximally at 269 nm . However, the conjugated double bond system in
-
PTH-
-Thr: Exhibits a distinct secondary absorbance maximum at 322 nm (range 313–325 nm). Monitoring this wavelength is the primary method for specific identification. -
PTH-DHA (pSer product): Also absorbs in this region, but if DTT is present, it converts to the DTT-adduct, which lacks this specific conjugation and reverts to a standard PTH-like absorbance profile or elutes elsewhere.
B. Retention Time (RT) Profile
Relative to standard PTH-Amino Acids on C18 columns (e.g., ABI/Shimadzu systems).
| Product | Precursor | Chemical Nature | Relative Elution Position | UV Max |
| PTH-DHA | pSer | Reactive Alkene | Unstable; often co-elutes with PTH-Ala or degrades. | ~313 nm |
| PTH-DTT-Adduct | pSer | DTT-Modified | Late Eluting (often near PTH-Met or PTH-Ile). | 269 nm |
| PTH- | pThr | Stabilized Alkene | Distinct Peak (typically between PTH-Ala and PTH-Tyr). | 322 nm |
Experimental Protocols
Protocol A: The "DTT-Switch" Validation
This protocol uses the differential reactivity to DTT to distinguish pSer from pThr.
-
Run 1 (Standard): Load sample with standard Edman reagents containing DTT (antioxidant).
-
Observation: If pSer is present, you will see the Late Eluting DTT-Adduct . If pThr is present, you will see PTH-
-Thr (322 nm active).
-
-
Run 2 (DTT-Free): Load sample using DTT-free reagents (or minimal DTT).
-
Observation: The pSer product will shift from the late-eluting adduct to the unstable PTH-DHA peak (often appearing as a "shoulder" on PTH-Ala). The pThr peak (PTH-
-Thr) will remain unchanged in retention time.
-
Protocol B: Chemical Derivatization (S-Ethylcysteine Method)
For definitive confirmation, modify the protein before sequencing.
-
Derivatization: Incubate the PVDF-bound protein with Ethanethiol under alkaline conditions (50°C, 1 hour).
-
Mechanism:
-
pSer
-elimination Michael Addition of Ethanethiol S-ethylcysteine . -
pThr
-elimination Michael Addition -methyl-S-ethylcysteine .
-
-
Sequencing: Run standard Edman cycles.
-
Result:
-
PTH-S-ethylcysteine elutes in a unique position (typically before PTH-Trp).
-
PTH-
-methyl-S-ethylcysteine elutes later, distinct from the Serine derivative.
-
Diagnostic Workflow
Use this decision matrix to interpret unknown peaks in suspected phosphorylation sites.
Figure 2: Decision matrix for identifying pThr vs pSer based on spectral and chromatographic evidence.
References
-
Meyer, H. E., et al. "Identification of phosphoserine and phosphothreonine by Edman degradation." Methods in Enzymology. 1991; 201: 169-185. Link
-
Association of Biomolecular Resource Facilities (ABRF). "Identification of Protein Phosphorylation Sites by a Combination of Mass Spectrometry and Solid Phase Edman Sequencing." Journal of Biomolecular Techniques. 2002; 13(3): 119-130. Link
- Annan, R. S., & Carr, S. A. "Phosphopeptide analysis by mass spectrometry and Edman degradation." Analytical Chemistry. 1996.
-
Thermo Fisher Scientific. "Peptide Analysis Use of UV-Visible Second Derivative Spectroscopy." (Validating the use of derivative spectroscopy for aromatic and conjugated systems). Link
Safety Operating Guide
The Chemical Nature of PTH-Δ-Threonine: Why It Demands Attention
An Application Scientist's Protocol for the Safe Disposal of Phenylthiohydantoin-Δ-Threonine
In the precise world of protein sequencing and drug development, the integrity of our data is matched only by the imperative of our safety. The Edman degradation, a foundational technique for N-terminal sequencing, produces a series of phenylthiohydantoin (PTH) amino acid derivatives.[1][2][3] While essential for analysis, these byproducts, particularly Phenylthiohydantoin-Δ-threonine (PTH-ΔThr), require meticulous handling and disposal. This guide provides a comprehensive, technically grounded protocol for the safe management of PTH-ΔThr waste streams, moving beyond a simple checklist to explain the chemical rationale behind each critical step.
PTH-Δ-Threonine is not just another amino acid derivative; it is a specific product formed during the acid cleavage step of the Edman degradation sequence.[1][4][5] The process utilizes a strong acid, typically trifluoroacetic acid (TFA), to cleave the N-terminal amino acid from the peptide chain.[1][6] In the case of threonine, its hydroxyl side-chain is susceptible to dehydration under these harsh acidic conditions, resulting in the formation of an unsaturated double bond. This transformation yields the more stable PTH-Δ-threonine.[7][8]
The presence of this unsaturated system and its generation within a highly acidic, organic solvent-based matrix are the primary reasons a dedicated disposal protocol is necessary. The waste is not simply the PTH derivative in isolation but a complex, hazardous mixture.
Foundational Pillar: The Institutional Chemical Hygiene Plan
Before any chemical is handled, its management must be framed by a robust Chemical Hygiene Plan (CHP), as mandated by standards from bodies like the Occupational Safety and Health Administration (OSHA). This plan is the cornerstone of laboratory safety and provides the overarching institutional rules for waste handling, personal protective equipment (PPE), and emergency procedures. The protocol detailed below should be considered a specific operational procedure within your institution's broader CHP.
Step-by-Step Disposal Protocol for PTH-Δ-Threonine Waste
This protocol addresses the entire waste stream generated by the protein sequencer during cycles involving threonine.
Step 1: Immediate Segregation into a Designated Waste Container
-
Rationale: The cardinal rule of chemical waste management is segregation at the point of generation.[9] The PTH-ΔThr waste stream contains TFA (a strong corrosive acid) and likely acetonitrile or other flammable organic solvents. Co-mingling this waste with other streams, such as those containing bases or oxidizing agents, could trigger violent exothermic reactions.
-
Methodology:
-
Designate a specific "Edman Degradation Waste" or "PTH Waste" container.
-
The container must be constructed of a chemically resistant material, such as borosilicate glass or high-density polyethylene (HDPE), with a screw-top cap to prevent the escape of volatile organic compounds (VOCs).
-
Affix a hazardous waste label immediately. The label must clearly state "Hazardous Waste," list the primary constituents (e.g., Trifluoroacetic Acid, Acetonitrile, Phenylthiohydantoin Derivatives), and indicate the associated hazards (e.g., Corrosive, Flammable, Toxic).
-
Place this container in a secondary containment bin within a well-ventilated area, preferably inside a fume hood where the sequencing instrument is located.
-
Step 2: Management of the Active Waste Container
-
Rationale: Active waste containers are a primary source of potential laboratory exposure and environmental release if not managed correctly.
-
Methodology:
-
Keep the waste container securely capped at all times, except when adding waste.
-
Do not overfill the container. A safe maximum is 80-90% of the container's volume to allow for vapor expansion.
-
Maintain a log sheet for the container, documenting the date and approximate volume of waste added. This provides a crucial audit trail for your institution's Environmental Health and Safety (EHS) office.
-
Step 3: The Final Disposal Pathway
-
Rationale: The consolidated PTH-ΔThr waste stream is classified as hazardous waste and must be disposed of in accordance with Environmental Protection Agency (EPA) regulations and local ordinances.[10][11] In-lab treatment, such as neutralization, is strongly discouraged for bulk solvent waste due to safety risks.
-
Methodology:
-
Once the waste container is full, move it to your laboratory's designated hazardous waste accumulation area.
-
Follow your institutional procedure for requesting a waste pickup from your EHS office or their contracted hazardous waste vendor.
-
Crucially, never pour PTH-ΔThr waste or any related solvent down the drain or discard it in regular solid waste. [9] This constitutes a serious regulatory violation and poses a significant environmental hazard.
-
Visualizing the Disposal Workflow
To ensure clarity and immediate comprehension, the decision-making process for handling PTH-ΔThr waste is summarized in the following workflow diagram.
Caption: A procedural workflow for the safe disposal of PTH-Δ-Threonine waste.
A Self-Validating System for Trust and Compliance
To build a truly trustworthy safety protocol, it must be self-validating. This means incorporating checks and practices that ensure the procedure is followed correctly every time.
| Component | Implementation | Rationale |
| Clear Labeling | Use standardized, pre-printed hazardous waste labels that list all potential components. | Removes ambiguity and ensures all personnel, regardless of experience, understand the container's contents and hazards. |
| Regular Training | All personnel who operate the protein sequencer must receive documented training on this specific waste disposal procedure. | Ensures competence and reinforces the importance of the protocol. This is a core requirement of OSHA's Laboratory Standard. |
| Waste Logs | Maintain a log sheet on each waste container to track accumulation dates and volumes. | Creates accountability and provides essential data for regulatory reporting and waste management planning. |
| Scheduled Audits | Periodically, have a lab safety officer or peer review the waste accumulation area to ensure compliance. | Proactively identifies and corrects potential issues before they become safety incidents or regulatory infractions. |
By implementing this comprehensive approach, you not only ensure the proper disposal of Phenylthiohydantoin-Δ-threonine but also cultivate a deep-rooted culture of safety and environmental stewardship within your research team.
References
-
OpenStax. (2023, September 20). 26.6 Peptide Sequencing: The Edman Degradation. Organic Chemistry. Retrieved from [Link]
-
Shimadzu Scientific Instruments. Theory of Edman Sequencing, Edman Degradation. Retrieved from [Link]
-
Wikipedia. Edman degradation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 25). 26.7: The Edman Degradation. Retrieved from [Link]
-
MetwareBio. Edman Degradation: A Classic Protein Sequencing Technique. Retrieved from [Link]
-
PubMed. Use of chemical ionization mass spectrometry in analysis of amino acid phenylthiohydantoin derivatives formed during Edman degradation of proteins. Anal Biochem. 1971 Sep;43(1):288-99. Retrieved from [Link]
-
PubMed. Separation of amino acid phenylthiohydantoin derivatives by high-pressure liquid chromatography. Anal Biochem. 1986 May 1;154(2):478-84. Retrieved from [Link]
-
PubMed. Can Edman degradation be used for quantification? Isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry and the long-term stability of 20 phenylthiohydantoin-amino acids. J Chromatogr A. 2012 Nov 2;1262:115-21. Retrieved from [Link]
-
MtoZ Biolabs. Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides. Retrieved from [Link]
-
PubMed Central. (2022, June 18). Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids. Sci Rep. 12(1):10283. Retrieved from [Link]
-
Wikipedia. Threonine. Retrieved from [Link]
-
Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
-
PharmWaste Technologies, Inc. EPA Subpart P Regulations - Check List. Retrieved from [Link]
-
PubChem, NIH. L-Threonine. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from [Link]
Sources
- 1. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 5. Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Phenylthiohydantoin-DELTA-threonine | CAS 5800-50-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. biovera.com.au [biovera.com.au]
- 10. pwaste.com [pwaste.com]
- 11. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
Personal protective equipment for handling Phenylthiohydantoin-DELTA-threonine
A Comprehensive Guide to the Safe Handling of Phenylthiohydantoin-Δ-threonine
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling Phenylthiohydantoin-Δ-threonine (PTH-Δ-threonine), a reagent commonly used in protein sequencing. By moving beyond a simple checklist and delving into the causality behind each procedural step, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of deep trust.
Understanding the Hazard Profile of Phenylthiohydantoin-Δ-threonine
Phenylthiohydantoin-derivatives are the resulting compounds from Edman degradation, a cornerstone of protein sequencing. While specific toxicity data for PTH-Δ-threonine is not extensively documented in publicly available resources, the chemical family and available safety information suggest that it should be handled with care.
Based on information for similar compounds, direct contact with Phenylthiohydantoin-Δ-threonine may cause skin and eye irritation.[1] Potential symptoms of exposure can include:
-
Skin Contact: Inflammation, itching, scaling, reddening, blistering, pain, or dryness.[1]
-
Eye Contact: Redness and pain.[1]
Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) and handling procedures is not just recommended, but essential.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is your first and most critical line of defense against chemical exposure. A risk assessment should always be conducted to ensure the chosen PPE is appropriate for the scale and nature of your work.[2]
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against skin contact. Nitrile is a common choice for its chemical resistance to a range of laboratory reagents.[2][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects the eyes from accidental splashes of powders or solutions containing PTH-Δ-threonine.[2][3][4] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and protects the skin from spills.[2][3][4] |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[3] |
Experimental Workflow: From Receipt to Disposal
This section provides a step-by-step methodology for the safe handling of Phenylthiohydantoin-Δ-threonine throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (5800-50-0), and any hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed when not in use.
Handling and Use
-
Designated Area: Conduct all handling of PTH-Δ-threonine in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Donning PPE: Before handling, put on all required PPE as outlined in the table above.
-
Weighing and Transfer: When weighing the solid compound, use a spatula and handle it gently to avoid creating dust. If preparing solutions, add the solid to the solvent slowly.
-
Spill Preparedness: Have a spill kit readily available. In the event of a small spill, it can be cleaned up with absorbent material. For larger spills, follow your institution's emergency procedures.
Diagram of the Handling Workflow
Sources
- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment & Keeping Lab Personnel Safe - Labtag Blog [blog.labtag.com]
- 4. en-med.m.tau.ac.il [en-med.m.tau.ac.il]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
